2-Bromododecane
Overview
Description
2-Bromododecane is an organic compound with the molecular formula C₁₂H₂₅Br. It is a brominated alkane, specifically a dodecane molecule where a bromine atom is attached to the second carbon atom. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and ability to participate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-Bromododecane is the cellular lipids of certain bacteria, such as Rhodococcus rhodochrous . This compound serves as a growth substrate for these bacteria, influencing the fatty acid composition of their cellular lipids .
Mode of Action
This compound interacts with its targets by serving as a growth substrate. The bacteria metabolize the compound, which leads to changes in the fatty acid composition of their cellular lipids
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of long-chain haloalkanes . The compound is used as a growth substrate, leading to changes in the fatty acid composition of cellular lipids
Pharmacokinetics
For instance, it has a vapor pressure of 0.29 psi at 20 °C, a boiling point of 130 °C/6 mmHg, and a density of 1.02 g/mL at 25 °C . These properties suggest that the compound may have low volatility and could be distributed in the body in a manner similar to other long-chain haloalkanes.
Result of Action
The primary molecular and cellular effect of this compound’s action is the alteration of the fatty acid composition of cellular lipids in certain bacteria . This can influence the growth and metabolism of these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the dodecane, forming a dodecyl radical. This radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rates, ensuring consistent product quality. The use of bromine and radical initiators remains the same, but the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R). These reactions typically occur under basic conditions and result in the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 1-dodecene.
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes (e.g., 1-dodecene).
Oxidation: Alcohols, carboxylic acids.
Scientific Research Applications
2-Bromododecane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: In microbiology, this compound is used to study the metabolism of halogenated alkanes by microorganisms. It helps in understanding the biodegradation pathways and the enzymes involved.
Material Science: It is employed in the modification of surfaces to enhance hydrophobicity and lipophilicity. This property is useful in the development of coatings and materials with specific surface characteristics.
Industrial Applications: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
Comparison with Similar Compounds
2-Bromododecane can be compared with other brominated alkanes such as 1-bromododecane and 3-bromododecane:
1-Bromododecane: The bromine atom is attached to the first carbon atom. It is less reactive in nucleophilic substitution reactions compared to this compound due to the primary carbon being less sterically hindered.
3-Bromododecane: The bromine atom is attached to the third carbon atom. It exhibits similar reactivity to this compound but may have different regioselectivity in certain reactions.
The uniqueness of this compound lies in its position of the bromine atom, which provides a balance between reactivity and steric hindrance, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-bromododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUCQVKMWBSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927848 | |
Record name | 2-Bromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13187-99-0, 13287-02-0 | |
Record name | 2-Bromododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13187-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13187-99-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the bromine atom on a haloalkane affect its incorporation into bacterial fatty acids?
A: Research on Rhodococcus rhodochrous NCIMB 13064 suggests that the position of the halogen substituent on a haloalkane does not significantly impact its incorporation into cellular fatty acids. [] When provided with either 1-bromododecane or 2-bromododecane as a growth substrate, the bacteria incorporated similar levels of bromofatty acids into their lipids. [] This indicates that the bacteria possess mechanisms to metabolize haloalkanes regardless of the bromine atom's position.
Q2: Are there differences in how bacteria incorporate even-chained versus odd-chained bromoalkanes into their fatty acids?
A: Rhodococcus rhodochrous NCIMB 13064 can incorporate both even-chained and odd-chained bromoalkanes into their fatty acids. [] The study showed that the bacteria could utilize 1-bromoalkanes with odd numbers of carbon atoms (C13, C15, C17) and incorporate them into their fatty acid profiles. [] Interestingly, both chain-lengthening and chain-shortening of the incorporated bromofatty acids occurred primarily in two-carbon units. [] This suggests a metabolic preference for maintaining an odd number of carbon atoms in the resulting bromofatty acids.
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